molecular formula C25H20ClFN2O4S B2898651 N-(3-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 872207-56-2

N-(3-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2898651
CAS No.: 872207-56-2
M. Wt: 498.95
InChI Key: IKHOAQSLCYITTJ-UHFFFAOYSA-N
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Description

This compound is a multifunctional acetamide derivative featuring a 3-chlorophenyl group, a dihydroquinolinone core substituted with a 3,4-dimethylbenzenesulfonyl moiety, and a fluorine atom at position 4. The 3-chlorophenyl group enhances lipophilicity, while the sulfonyl moiety may improve solubility and binding specificity to hydrophobic enzyme pockets. The fluorine atom at position 6 likely influences electronic properties and metabolic stability .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClFN2O4S/c1-15-6-8-20(10-16(15)2)34(32,33)23-13-29(22-9-7-18(27)12-21(22)25(23)31)14-24(30)28-19-5-3-4-17(26)11-19/h3-13H,14H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHOAQSLCYITTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides and appropriate bases.

    Substitution Reactions:

    Acetylation: The final step involves the acetylation of the quinoline derivative to form the acetamide group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline core, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are used under controlled conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: It can be incorporated into polymers and materials for advanced applications.

Biology and Medicine:

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

    Anticancer Research: Studies have indicated its potential in inhibiting cancer cell growth and proliferation.

Industry:

    Pharmaceuticals: It can be used as an intermediate in the synthesis of more complex pharmaceutical agents.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Functional Group Analysis

Table 1: Structural Comparison of Key Features

Compound Name Core Structure Key Substituents Biological Relevance Reference
N-(3-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide 1,4-dihydroquinolinone 3-chlorophenyl, 3,4-dimethylbenzenesulfonyl, 6-fluoro Potential protease inhibition; enhanced lipophilicity and metabolic stability
3-Chloro-N-phenyl-phthalimide Phthalimide 3-chlorophenyl Monomer for polyimide synthesis; no direct bioactivity reported
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 2,3-dihydro-1H-pyrazol-4-yl 3,4-dichlorophenyl, methyl groups Structural mimic of benzylpenicillin; ligand for metal coordination
7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate derivative Dihydroquinoline carboxylate Cyclopropyl, 7-chloro, 6-fluoro Antibacterial activity (similar to fluoroquinolones)
Physicochemical Properties
  • The 3,4-dimethylbenzenesulfonyl group improves aqueous solubility compared to non-sulfonylated analogs .
  • Dichlorophenyl Acetamide () : The dichloro substitution increases molecular weight (MW = 396.26 g/mol) and logP (~3.5), reducing solubility compared to the target compound’s sulfonamide .

Research Findings and Implications

  • Crystallographic Insights : The dichlorophenyl acetamide in exhibits three conformers in its asymmetric unit due to rotational flexibility, suggesting the target compound’s rigid sulfonamide group may reduce conformational variability and improve binding predictability .
  • Antimicrobial Potential: Fluorine at position 6 and the sulfonamide group align with features of second-line antitubercular agents (e.g., moxifloxacin), though direct activity data for the target compound is pending .

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